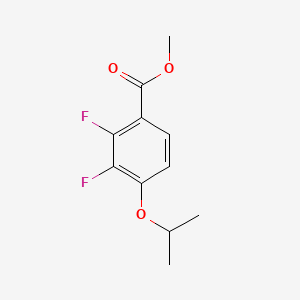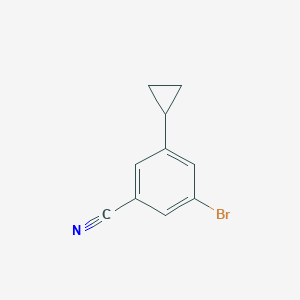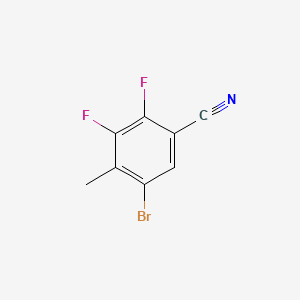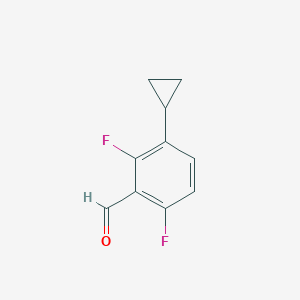![molecular formula C16H28N2O4 B14019925 [4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE is a synthetic organic compound with the molecular formula C13H24N2O4. It is known for its unique bicyclic structure and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE typically involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl carbamate and methoxy(methyl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Applications De Recherche Scientifique
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- TERT-BUTYL (4-METHYLPIPERIDIN-4-YL)CARBAMATE
- TERT-BUTYL ((4-(DIFLUOROMETHYL)BICYCLO[2.2.2]OCTAN-1-YL)METHYL)CARBAMATE .
Uniqueness
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE is unique due to its specific bicyclic structure and the presence of the methoxy(methyl)carbamoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C16H28N2O4 |
|---|---|
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(20)17-16-9-6-15(7-10-16,8-11-16)12(19)18(4)21-5/h6-11H2,1-5H3,(H,17,20) |
Clé InChI |
GNPGUIFQSPOWQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
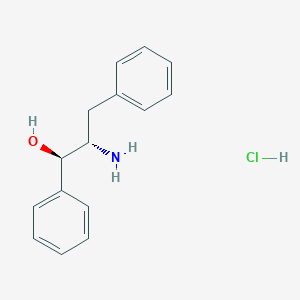

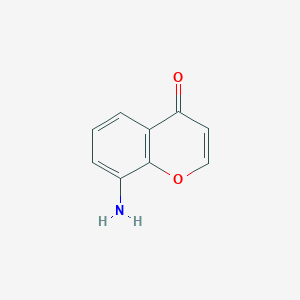
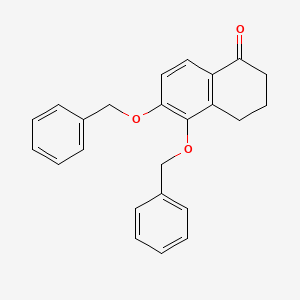
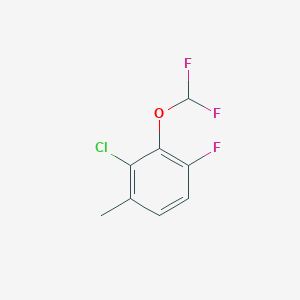
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)

